molecular formula C9H7ClF3NO2 B2806843 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid CAS No. 1341457-94-0

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid

Cat. No. B2806843
CAS RN: 1341457-94-0
M. Wt: 253.61
InChI Key: QMGIXURKOGJEAE-UHFFFAOYSA-N
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Description

“4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1341457-94-0 . It has a molecular weight of 253.61 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid . The InChI code for the compound is 1S/C9H7ClF3NO2/c10-5-1-2-6(8(15)16)7(3-5)14-4-9(11,12)13/h1-3,14H,4H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 253.61 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential in the following areas:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-(2,2,2-trifluoroethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-5-1-2-6(8(15)16)7(3-5)14-4-9(11,12)13/h1-3,14H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGIXURKOGJEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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